
Ethyl 3,3-dimethylbutanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3-dimethylbutanimidate: is an organic compound with the molecular formula C8H17NO. It is a derivative of butanimidate, characterized by the presence of an ethyl group and two methyl groups attached to the third carbon atom of the butanimidate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3,3-dimethylbutanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl isocyanate with 3,3-dimethylbutan-1-amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves a multi-step process. This includes the preparation of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions. The process is optimized for high yield and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3,3-dimethylbutanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 3,3-dimethylbutanimidate is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .
Biology and Medicine: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It can act as a crosslinking agent, helping to stabilize protein structures and facilitate the study of their functions .
Industry: The compound is employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and other industrial products .
Wirkmechanismus
Ethyl 3,3-dimethylbutanimidate exerts its effects through various chemical interactions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions often involve nucleophilic attack on the carbonyl carbon of the compound, resulting in the formation of new chemical bonds. The specific molecular targets and pathways depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide used as a coupling agent in peptide synthesis.
Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but with different solubility and reactivity properties.
Uniqueness: Ethyl 3,3-dimethylbutanimidate is unique due to its specific structural features, which confer distinct reactivity and stability compared to other carbodiimides. Its ethyl and methyl groups provide steric hindrance, influencing its chemical behavior and making it suitable for specific applications where other carbodiimides may not be as effective .
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
ethyl 3,3-dimethylbutanimidate |
InChI |
InChI=1S/C8H17NO/c1-5-10-7(9)6-8(2,3)4/h9H,5-6H2,1-4H3 |
InChI-Schlüssel |
FNBBQMAXUWALJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13164571.png)

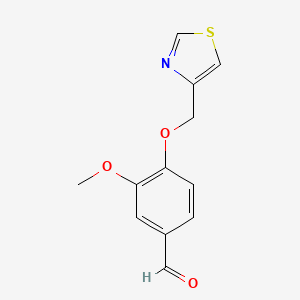
![Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13164603.png)
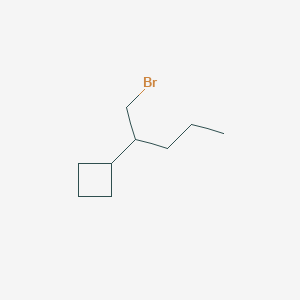

![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)
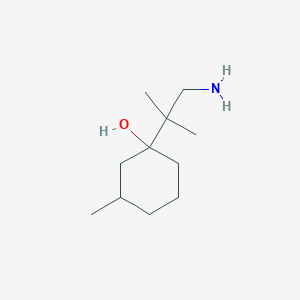
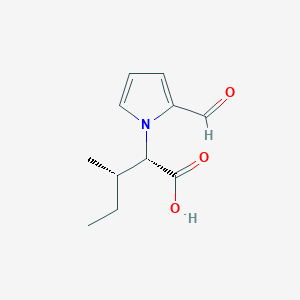

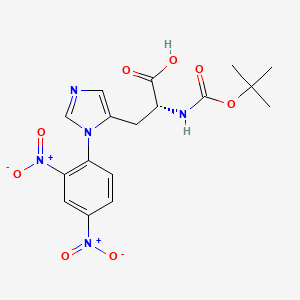
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13164635.png)
